
Digitoxin
Übersicht
Beschreibung
Digitoxin is a cardiac glycoside derived from the foxglove plant, Digitalis purpurea. It is primarily used in the treatment of heart failure and certain types of heart arrhythmias. This compound is similar in structure and function to digoxin, another cardiac glycoside, but has a longer half-life and is metabolized by the liver rather than the kidneys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Digitoxin can be synthesized through a series of chemical reactions starting from the steroidal nucleus. The synthesis involves the glycosylation of digitoxigenin with digitoxose sugars. The reaction conditions typically include the use of acid catalysts and protective groups to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of this compound often involves extraction from the foxglove plant followed by purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Digitoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form digitoxigenin.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Substitution reactions can modify the sugar moieties attached to the steroidal nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid catalysts like hydrochloric acid are employed for glycosidic bond formation.
Major Products
Oxidation: Digitoxigenin
Reduction: Reduced metabolites of this compound
Substitution: Modified glycosides with different sugar moieties
Wissenschaftliche Forschungsanwendungen
Digitoxin is a cardiac glycoside with applications in treating heart failure and certain heart arrhythmias . Research also indicates anticancer activity, though its clinical use is limited by its narrow therapeutic index .
Scientific Research Applications
Cardiac Conditions
this compound is used to manage heart failure and specific types of heart arrhythmias . The Digitalis Investigation Group (DIG) trial, a large randomized trial, reported that digoxin, another cardiac glycoside, had a neutral effect on mortality but significantly reduced heart failure hospitalizations .
Cancer Research
this compound and related cardenolides have demonstrated anticancer activity against various human cancer cell lines in vitro . this compound has shown a significant anticancer effect against several types of cancer, including lung, pancreatic, leukemia, and breast cancer, at therapeutic concentrations .
This compound Analogs
Modifying the chemical structure of this compound can lead to synthetic analogs with increased cytotoxic activity . Researchers have developed methods for modifying the glycosidic linkage of this compound to synthesize novel analogs .
Apoptosis Induction
this compound induces apoptosis in different human malignant cell lines in vitro . In vitro experiments suggest that this compound is more potent than digoxin in inducing apoptosis, with a dose-response pattern .
Pharmacological Properties
Studies have explored the in vitro pharmacological properties of this compound, including its binding sites . Computational chemistry has been used to model and predict ADME-T (absorption, distribution, metabolism, excretion, and toxicity) pharmacological parameters for this compound .
Data Table
Case Studies
DIG Trial
The Digitalis Investigation Group (DIG) trial evaluated the effect of digoxin in heart failure patients . While the trial reported a neutral effect on mortality, it did find a significant reduction in heart failure hospitalizations . Further analyses highlighted the challenges in controlling bias in observational treatment comparisons .
This compound and Cancer
Epidemiological studies have compared breast cancer tissue samples from women on digitalis to those from control patients . The studies found that patients on digitalis therapy developed more benign forms of breast tumors and had a lower cancer recurrence rate .
In Vitro Apoptosis Study
In vitro experiments demonstrated that this compound induces apoptosis in human malignant cell lines . The apoptosis-inducing effect was more potent for this compound than for digoxin, with a clear dose-response pattern .
Wirkmechanismus
Digitoxin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. Additionally, this compound affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digoxin: Similar in structure and function but has a shorter half-life and is eliminated via the kidneys.
Ouabain: Another cardiac glycoside with a different sugar moiety and shorter half-life.
Lanatoside C: A precursor to digoxin with similar pharmacological effects
Uniqueness of Digitoxin
This compound’s longer half-life and hepatic elimination make it suitable for patients with impaired kidney function. Its prolonged duration of action provides a more stable therapeutic effect compared to other cardiac glycosides .
Biologische Aktivität
Digitoxin, a cardiac glycoside derived from the plant Digitalis purpurea, has been extensively studied for its biological activity, particularly in the context of cardiovascular diseases. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, clinical applications, and case studies that illustrate its therapeutic and toxicological profiles.
This compound exerts its primary effects through the inhibition of the Na+/K+-ATPase enzyme, which leads to increased intracellular sodium levels. This increase subsequently promotes calcium influx via the sodium-calcium exchanger, enhancing myocardial contractility (positive inotropic effect) and improving cardiac output. Additionally, this compound influences various cellular signaling pathways, which may contribute to its anti-inflammatory and anti-cancer properties.
Biological Activity Overview
Clinical Applications
This compound is primarily used in the management of heart failure and atrial fibrillation. Its pharmacokinetics differ from digoxin; this compound is more lipophilic and has a longer half-life, making it suitable for patients requiring prolonged therapy without frequent dosing.
Case Studies
- Digitalis Toxicity Management :
- Antimigratory Effects in Cancer Therapy :
- SARS-CoV-2 Inhibition :
Pharmacokinetics
This compound is administered orally and exhibits high bioavailability due to its lipophilic nature. It is metabolized primarily in the liver, with renal excretion being minimal compared to digoxin.
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-Life | 5-7 days |
Volume of Distribution | 4-6 L/kg |
Toxicological Profile
This compound toxicity can manifest as gastrointestinal disturbances (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and cardiac arrhythmias. The therapeutic range is narrow; serum concentrations exceeding 2.0 ng/mL can lead to toxicity .
Adverse Effects
- Common Symptoms : Nausea, vomiting, fatigue.
- Cardiac Events : New arrhythmias or exacerbation of existing conditions.
- Electrolyte Imbalances : Hypokalemia is frequently observed during this compound therapy.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying digitoxin’s molecular mechanisms in cancer cells?
- Methodological Answer : Use in vitro models like lung cancer cell lines (A549, H1299) to assess this compound-induced apoptosis via autophagy pathways. Validate findings with Western blotting (LC3-II/Beclin-1 for autophagy) and flow cytometry (Annexin V/PI staining for apoptosis). Include dose-response curves (e.g., 10–100 nM) and controls (e.g., chloroquine for autophagy inhibition). Replicate experiments ≥3 times and apply Student’s t-test for significance (p < 0.05) .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize parameters such as serum this compound concentration ranges (10.5–23.6 nmol/L, equivalent to digoxin’s 0.5–0.9 ng/mL) and adjust for covariates like age, sex, BMI, and eGFR using multivariable regression. Use validated assays (e.g., LC-MS/MS) and reference clinical trial protocols (e.g., DIGIT-HF) for dose titration .
Q. What are the key considerations when designing transcriptome-wide analyses of this compound’s effects on RNA splicing?
- Methodological Answer : Perform RNA-seq with ≥30 million reads per sample and align to reference genomes (e.g., GRCh38). Use tools like rMATS or SUPPA2 to identify alternative splicing events. Validate findings with RT-PCR and siRNA knockdowns of splicing factors (e.g., SRp20, Tra2-b). Include enrichment analyses for splicing factor binding motifs near regulated exons .
Advanced Research Questions
Q. How can contradictory findings between this compound’s pro-apoptotic and cytoprotective effects be resolved?
- Methodological Answer : Conduct context-specific studies comparing cancer vs. non-transformed cells. Use CRISPR/Cas9 to knockout autophagy-related genes (e.g., ATG5, ATG7) and assess this compound’s dual roles. Perform meta-analyses of existing datasets to identify tissue- or concentration-dependent effects .
Q. What strategies are effective for synthesizing and characterizing novel this compound analogs with improved therapeutic indices?
- Methodological Answer : Modify the sugar moiety (e.g., β-D-digitoxose in MonoD) via palladium-catalyzed de novo synthesis. Characterize analogs using NMR, HPLC, and mass spectrometry. Compare IC50 values in cytotoxicity assays (e.g., MTT) and evaluate cardiac safety profiles in ex vivo Langendorff heart models .
Q. How should researchers address gaps in clinical data for this compound’s use in heart failure with atrial fibrillation?
- Methodological Answer : Design randomized trials (RCTs) with stratified cohorts (e.g., HFrEF + atrial fibrillation). Use endpoints like 30-day all-cause mortality and serum biomarker trends (NT-proBNP). Incorporate pharmacokinetic modeling to adjust for renal impairment and drug-drug interactions. Reference DIGIT-HF’s protocol for dose optimization .
Q. Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., age, renal function). Use ROC curves to determine optimal dosing score thresholds (e.g., BMI >30, eGFR <60 mL/min). Validate models in independent cohorts via bootstrapping or cross-validation .
Q. How can researchers validate in silico predictions of this compound’s splicing factor interactions?
- Methodological Answer : Combine CLIP-seq data for SRp20/Tra2-b with this compound-treated RNA-seq datasets. Use motif discovery tools (HOMER, MEME) to confirm binding site enrichment. Perform rescue experiments by overexpressing splicing factors in this compound-treated cells and quantifying exon inclusion ratios .
Q. Ethical & Reporting Standards
Q. What are the best practices for documenting this compound’s cytotoxicity data in compliance with journal guidelines?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards:
- Report synthesis details (yield, purity) for ≤5 novel compounds in the main text; others in supplementary files.
- Include raw data (e.g., NMR spectra, dose-response curves) in machine-readable formats.
- Avoid duplicating figures in text descriptions unless critical for interpretation .
Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients)?
- Methodological Answer : Implement stringent informed consent protocols with simplified language for cognitive impairments. Use independent DSMBs (Data Safety Monitoring Boards) to review adverse events. Adhere to EMA/FDA guidelines for renal-impaired cohorts, given this compound’s renal excretion profile .
Eigenschaften
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUZGPOPHTGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-63-6 | |
Record name | digitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.